N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Overview
Description
N,N-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide is an impurity of Cyclophosphamide.
Scientific Research Applications
Photocatalytic Degradation
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine, as part of the cyclophosphamide group, has been studied in the degradation of aqueous systems via TiO2 assisted photocatalysis. This degradation process, which follows the Langmuir-Hinshelwood model, highlights the potential environmental applications of this compound in water treatment and pollution control (Constantin et al., 2017).
Intramolecular Reactions
The compound's reactivity has been explored through its intramolecular reactions, particularly in forming various nitrogen mustard derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in the synthesis of novel compounds (Pettit et al., 1965).
Synthesis of Heterocyclic Systems
Research has also been conducted on the synthesis of new oxindole derivatives containing oxazolidin-2-one, utilizing this compound. These studies are significant for the development of new heterocyclic systems with potential applications in pharmaceuticals and material science (Essassi et al., 2009).
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2N2O2P/c1-14(15-6-3-2-4-7-15)19-10-5-13-21-22(19,20)18(11-8-16)12-9-17/h2-4,6-7,14H,5,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYWRNLILOFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCOP2(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bis(2-chloroethyl)amino)-3-(1-phenylethyl)-1,3,2-oxazaphosphinane 2-oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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